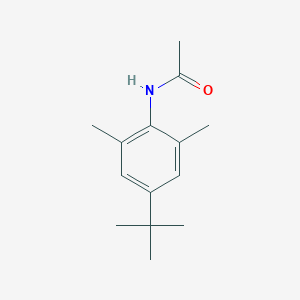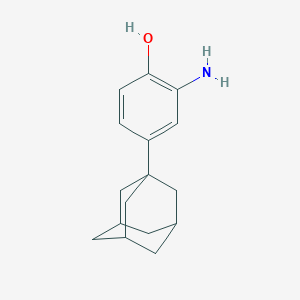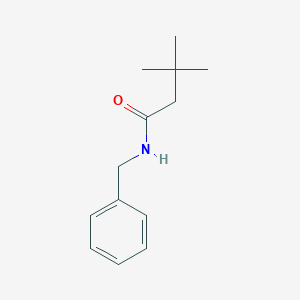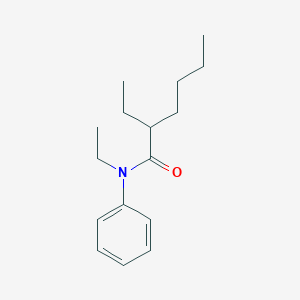
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDA-410 is a selective inhibitor of the autophagy protein VPS34, which plays a critical role in the regulation of cellular homeostasis. In
科学的研究の応用
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the replication of a variety of viruses, including HIV and Zika virus.
作用機序
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a selective inhibitor of the autophagy protein VPS34, which is a critical regulator of cellular homeostasis. Autophagy is a process by which cells degrade and recycle damaged or unwanted cellular components. VPS34 plays a critical role in the initiation of autophagy by generating a lipid called phosphatidylinositol 3-phosphate (PI3P), which recruits other proteins to the autophagosome membrane. By inhibiting VPS34, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide blocks the initiation of autophagy, leading to the accumulation of damaged cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit the growth of tumors. In neuronal cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease models, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit viral replication and reduce viral load.
実験室実験の利点と制限
One of the major advantages of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its selectivity for VPS34, which allows for the specific inhibition of autophagy without affecting other cellular processes. Additionally, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its relatively low yield in the synthesis process, which can make large-scale production challenging.
将来の方向性
There are several potential future directions for the research and development of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. One area of interest is the potential use of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide in combination with other drugs or therapies to enhance their efficacy. Another area of interest is the exploration of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide's potential applications in other disease areas, such as autoimmune diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide and its effects on cellular homeostasis.
In conclusion, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a promising chemical compound with potential applications in a variety of scientific research areas. Its selectivity for VPS34 and low toxicity make it an attractive candidate for further development and exploration.
合成法
The synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide involves a multi-step process that begins with the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl chloroacetate to form the intermediate ethyl 4-(4-tert-butyl-2,6-dimethylphenoxy)butanoate. This intermediate is then reacted with ammonia to form the final product, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. The overall yield of this process is approximately 20%.
特性
製品名 |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-12(14(4,5)6)8-10(2)13(9)15-11(3)16/h7-8H,1-6H3,(H,15,16) |
InChIキー |
HUEZKZWDEYMJEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)





